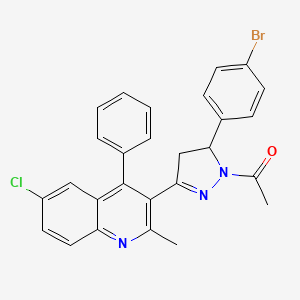
1-(5-(4-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(5-(4-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C27H21BrClN3O and its molecular weight is 518.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(5-(4-bromophenyl)-3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a hybrid molecule that combines structural elements known for their biological activity, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Molecular Formula: C22H20BrClN3O
- Molecular Weight: 440.77 g/mol
The compound features a pyrazole moiety linked to a quinoline structure, which is significant for its pharmacological properties.
Biological Activity Overview
Research indicates that compounds containing both pyrazole and quinoline structures exhibit various biological activities, including:
- Anticancer Activity: Many derivatives have shown promising results against various cancer cell lines.
- Antimicrobial Properties: The presence of halogenated phenyl groups often enhances antimicrobial efficacy.
Anticancer Activity
A study evaluating hybrid analogues containing similar structural motifs reported significant cytostatic activity against multiple human cancer cell lines. Notably, compounds with GI50 values (the concentration required to inhibit 50% of cell growth) lower than 1 µM were identified as particularly potent .
Table 1: Cytostatic Activity of Related Compounds
| Compound ID | Structure Type | GI50 (µM) | Cell Lines Tested |
|---|---|---|---|
| 25 | Pyrazoline | 0.05 | Various |
| 30 | Pyrazoline | 0.10 | Various |
| 31 | Pyrazoline | 0.95 | Various |
| 36 | Pyrazoline | 0.75 | Various |
| 37 | Pyrazoline | 0.90 | Various |
These findings suggest that the incorporation of specific substituents can significantly enhance anticancer activity.
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. A related study indicated that compounds with similar quinoline and pyrazole structures exhibited notable antifungal activity against Candida albicans and Cryptococcus neoformans .
Table 2: Antifungal Activity of Related Compounds
| Compound ID | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 15 | Candida albicans | 1 µg/mL |
| 18 | Cryptococcus neoformans | 2 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with DNA replication in cancer cells.
- Disruption of Cell Membrane Integrity: Antimicrobial action may result from disrupting the cell membranes of pathogens.
- Induction of Apoptosis: Some derivatives induce programmed cell death in cancer cells through various signaling pathways.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Case Study on Anticancer Efficacy:
- Case Study on Antifungal Treatment:
Eigenschaften
IUPAC Name |
1-[3-(4-bromophenyl)-5-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21BrClN3O/c1-16-26(24-15-25(32(31-24)17(2)33)18-8-10-20(28)11-9-18)27(19-6-4-3-5-7-19)22-14-21(29)12-13-23(22)30-16/h3-14,25H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPYQQYQACFWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C4=NN(C(C4)C5=CC=C(C=C5)Br)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














